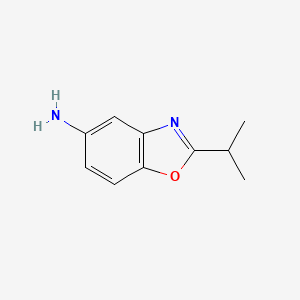

2-(Propan-2-yl)-1,3-benzoxazol-5-amine

Descripción general

Descripción

2-(Propan-2-yl)-1,3-benzoxazol-5-amine is an organic compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This specific compound features an isopropyl group attached to the nitrogen atom of the oxazole ring and an amine group at the 5-position of the benzoxazole ring. Benzoxazoles are known for their diverse biological activities and applications in medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Propan-2-yl)-1,3-benzoxazol-5-amine typically involves the cyclization of 2-aminophenol with isopropylamine under specific conditions. One common method is the condensation reaction between 2-aminophenol and isopropylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to facilitate the formation of the benzoxazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing by-products and maximizing the purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

2-(Propan-2-yl)-1,3-benzoxazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: The amine group at the 5-position can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of functionalized benzoxazole derivatives.

Aplicaciones Científicas De Investigación

Scientific Research Applications of 2-(Propan-2-yl)-1,3-benzoxazol-5-amine

This compound is an organic compound belonging to the benzoxazole family. It features an isopropyl group attached to the nitrogen atom of the oxazole ring and an amine group at the 5-position of the benzoxazole ring. Benzoxazoles are used in medicinal chemistry due to their diverse biological activities . This compound is typically synthesized by cyclizing 2-aminophenol with isopropylamine under specific conditions, such as a condensation reaction using a dehydrating agent like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) under reflux conditions.

Applications

This compound is used in scientific research across various disciplines.

- Chemistry The compound serves as a building block in synthesizing complex molecules and as a ligand in coordination chemistry.

- Biology It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

- Medicine The compound is investigated for potential therapeutic applications and as a drug candidate for various diseases.

- Industry It is used in developing materials with specific properties, such as dyes, pigments, and polymers.

Benzoxazole derivatives have demonstrated biological activities. Research indicates the following:

- Antimicrobial Efficacy Some compounds exhibit antibacterial activity against Bacillus subtilis, with electron-donating substituents enhancing efficacy.

- Cancer Cell Selectivity Certain benzoxazole derivatives show preferential toxicity towards cancer cells compared to normal cells, indicating potential in oncology drug development.

- Antioxidant Properties The antioxidant capabilities of these compounds have been validated, suggesting their potential as protective agents against oxidative damage in biological systems.

Synthetic Strategies for Benzoxazoles

2-Aminophenol is used in different mechanistic approaches in drug discovery . Recent advances in synthetic strategies for benzoxazole derivatives include:

- A magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H] [HSO4]) for benzoxazole synthesis using 2-aminophenol and aldehyde in water under reflux conditions .

- A condensation reaction of 2-aminophenol and aromatic aldehydes using aqueous H2O2, ethanol, TTIP (titanium tetraisopropoxide), and the catalyst MTAMO (mesoporous titania–alumina mixed oxide) .

- A β-carboline scaffold consisting of benzoxazole synthesis by reacting 1-formyl-9H-pyrido[3,4-b] indole and 2-aminophenol catalyzed by nano-ZnO using DMF as a solvent .

- Palladium complexes of dendronized amine polymer (EG–Gn–Pd, n = 0, 1, and 2) catalysts for synthesizing benzoxazoles via the reaction between 2-aminophenol and benzaldehyde with an EG–G2–Pd catalyst in ethanol .

Related Compounds

Mecanismo De Acción

The mechanism of action of 2-(Propan-2-yl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

2-(Propan-2-yl)-1,3-benzoxazole: Lacks the amine group at the 5-position.

2-(Propan-2-yl)-1,3-benzothiazol-5-amine: Contains a sulfur atom in place of the oxygen atom in the oxazole ring.

2-(Propan-2-yl)-1,3-benzimidazol-5-amine: Contains a nitrogen atom in place of the oxygen atom in the oxazole ring.

Uniqueness

2-(Propan-2-yl)-1,3-benzoxazol-5-amine is unique due to the presence of both the isopropyl group and the amine group, which confer specific chemical and biological properties

Actividad Biológica

2-(Propan-2-yl)-1,3-benzoxazol-5-amine is a compound belonging to the benzoxazole family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The chemical structure of this compound includes a benzoxazole ring with an isopropyl group at the 2-position and an amine group at the 5-position. The synthesis typically involves the cyclization of 2-aminophenol with isopropylamine, often using dehydrating agents like phosphorus oxychloride or polyphosphoric acid under reflux conditions.

Antimicrobial Activity

Research indicates that compounds within the benzoxazole class exhibit notable antimicrobial properties. For instance, a study evaluating various derivatives found that some exhibited selective activity against Gram-positive bacteria such as Bacillus subtilis and antifungal activity against Candida albicans. Minimal inhibitory concentrations (MIC) for active compounds were documented, showcasing their potential as antimicrobial agents .

Table 1: Antimicrobial Activity of Benzoxazole Derivatives

| Compound Name | MIC against B. subtilis (µg/mL) | MIC against C. albicans (µg/mL) |

|---|---|---|

| Compound A | 32 | 16 |

| Compound B | 64 | 32 |

| Compound C | 128 | 64 |

Anticancer Activity

The anticancer potential of benzoxazole derivatives has been extensively studied. A significant body of research suggests that these compounds can induce cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and liver cancer cells (HepG2). For example, certain derivatives demonstrated a higher toxicity profile towards cancer cells compared to normal cells, indicating their potential as selective anticancer agents .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) for Compound X | IC50 (µM) for Compound Y |

|---|---|---|

| MCF-7 | 15 | 30 |

| A549 | 20 | 25 |

| HepG2 | 10 | 18 |

Antioxidant Activity

The antioxidant properties of benzoxazole derivatives have also been investigated. Using assays like DPPH radical scavenging, certain compounds have shown significant antioxidant activity, which is crucial in mitigating oxidative stress-related diseases. For instance, some derivatives displayed a DPPH scavenging ability comparable to standard antioxidants like ascorbic acid .

Table 3: Antioxidant Activity via DPPH Assay

| Compound Name | % Inhibition at 100 µM |

|---|---|

| Compound A | 85 |

| Compound B | 90 |

| Compound C | 75 |

The mechanism by which this compound exerts its biological effects is likely multifaceted. It may involve interaction with specific enzymes or receptors that modulate cellular pathways associated with disease processes. For instance, it could inhibit certain enzymes involved in cancer metabolism or microbial growth.

Case Studies and Research Findings

Several studies have explored the biological activities of benzoxazole derivatives:

- Antimicrobial Efficacy : A study highlighted that out of several tested compounds, only a few exhibited significant antibacterial activity against Bacillus subtilis, with structure–activity relationships indicating that electron-donating substituents enhanced efficacy .

- Cancer Cell Selectivity : Research on various benzoxazole derivatives revealed that compounds with specific substitutions showed preferential toxicity towards cancer cells compared to normal cells, suggesting a promising avenue for drug development in oncology .

- Antioxidant Properties : The antioxidant capabilities of these compounds were validated through multiple assays, demonstrating their potential to act as protective agents against oxidative damage in biological systems .

Propiedades

IUPAC Name |

2-propan-2-yl-1,3-benzoxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-6(2)10-12-8-5-7(11)3-4-9(8)13-10/h3-6H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFRDNWDYUJHLHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC2=C(O1)C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50640798 | |

| Record name | 2-(Propan-2-yl)-1,3-benzoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016776-39-8 | |

| Record name | 2-(Propan-2-yl)-1,3-benzoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.